

Technical Guide: Spectral Analysis of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

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Compound of Interest

Compound Name: 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

Cat. No.: B022312

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data (NMR, IR, MS) for the compound **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde**. Due to the absence of publicly available experimental spectra, this document presents predicted data based on the analysis of structurally similar compounds. It also includes detailed experimental protocols for the synthesis of the title compound and for the acquisition of its spectral data, alongside a workflow visualization for its synthesis and characterization.

Predicted Spectral Data

The spectral characteristics of **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde** are predicted based on the known spectral data of furan-2-carbaldehyde and the influence of the 2,3-dichlorophenyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts. Predictions are based on the analysis of furan-2-carbaldehyde and related substituted aromatic compounds.

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehyde-H	9.7 - 9.8	Singlet (s)	N/A
Furan-H (position 3)	7.3 - 7.4	Doublet (d)	$J \approx 3.7$
Furan-H (position 4)	6.7 - 6.8	Doublet (d)	$J \approx 3.7$
Phenyl-H	7.3 - 7.7	Multiplet (m)	N/A

Note: The aldehydic proton is expected to be highly deshielded, appearing far downfield[1][2]. The furan protons will appear as doublets, and the protons on the dichlorophenyl ring will exhibit a complex multiplet pattern due to their coupling.

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aldehyde C=O	177 - 179
Furan C2	152 - 154
Furan C5	148 - 150
Furan C3	122 - 124
Furan C4	112 - 114
Dichlorophenyl C (ipso)	130 - 132
Dichlorophenyl C-Cl	133 - 135
Dichlorophenyl C-H	127 - 131

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
Aldehyde C-H Stretch	2830 - 2860 and 2720 - 2750	Medium
Carbonyl (C=O) Stretch	1670 - 1690	Strong
Aromatic & Furan C=C Stretch	1450 - 1600	Medium to Strong
Furan C-O-C Stretch	1020 - 1250	Strong
C-Cl Stretch	750 - 850	Strong

Note: The carbonyl (C=O) stretching frequency is lowered due to conjugation with the furan ring[1][3]. The presence of two distinct C-H stretching bands for the aldehyde proton is a characteristic feature[1][3][4].

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization, EI)

m/z Value	Assignment	Notes
240/242/244	$[M]^+$ (Molecular Ion)	The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms.
239/241/243	$[M-H]^+$	Loss of the aldehyde hydrogen radical.
211/213/215	$[M-CHO]^+$	Loss of the formyl radical, a common fragmentation for aldehydes.
183/185	$[M-CHO-CO]^+$	Subsequent loss of carbon monoxide from the $[M-CHO]^+$ fragment.
145	$[C_8H_4Cl]^+$	Fragment corresponding to the dichlorophenyl moiety after further fragmentation.

Note: The molecular ion peak cluster will be a key diagnostic feature due to the presence of two chlorine isotopes (^{35}Cl and ^{37}Cl). Alpha-cleavage (loss of H or CHO) is a predominant fragmentation pathway for aldehydes[5].

Experimental Protocols

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and widely used method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction[6][7][8].

Reaction: 5-Bromofuran-2-carbaldehyde + 2,3-Dichlorophenylboronic acid \rightarrow **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde**

Materials and Reagents:

- 5-Bromofuran-2-carbaldehyde (1 equivalent)

- 2,3-Dichlorophenylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equivalents)
- Triphenylphosphine (PPh_3 , 0.04 equivalents)
- Potassium carbonate (K_2CO_3 , 3 equivalents)
- Toluene and Water (4:1 solvent mixture)
- Nitrogen or Argon gas for inert atmosphere

Procedure:

- To a flame-dried round-bottom flask, add 5-bromofuran-2-carbaldehyde, 2,3-dichlorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
- Add the degassed toluene and water solvent mixture via a syringe.
- Heat the reaction mixture to 85-90 °C with vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde**.

Spectral Analysis Protocols

2.2.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified solid compound in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard NMR tube.
- Instrument: Use a 400 MHz (or higher) NMR spectrometer.
- Acquisition:
 - ^1H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.

2.2.2. IR Spectroscopy

- Sample Preparation: Prepare the sample as a thin solid film by dissolving a small amount of the compound (a few milligrams) in a volatile solvent like dichloromethane, applying a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate^[9]. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.
- Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . Perform a background scan first, then scan the sample.

2.2.3. Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile^[10]. Further dilute this stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
- Instrument: Use a mass spectrometer equipped with an Electron Ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-)

MS).

- Acquisition: Acquire the mass spectrum, scanning over a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions[11][12].

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from synthesis to spectral characterization for **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde**.

Workflow for Synthesis and Characterization

1. Synthesis (Suzuki Coupling)

5-Bromofuran-2-carbaldehyde
+ 2,3-Dichlorophenylboronic acid

Combine

Pd(OAc)₂, PPh₃, K₂CO₃
Toluene/H₂O, 90°C

Yields

Crude Product Mixture

Isolate

2. Purification

Column Chromatography
(Silica Gel)

Yields

Pure 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

Analyze

Analyze

Analyze

3. Spectral Characterization

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

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Synthesis and characterization workflow.

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